molecular formula C23H22O7 B12292258 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one CAS No. 10475-72-6

2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one

Cat. No.: B12292258
CAS No.: 10475-72-6
M. Wt: 410.4 g/mol
InChI Key: ZJMLELXRQUXRIU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one is a complex organic compound that belongs to the class of chromane derivatives. These compounds are known for their diverse biological activities and are often found in natural products and synthetic molecules with significant pharmacological properties .

Preparation Methods

The synthesis of 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one can be achieved through a series of organic reactions. One common synthetic route involves the use of organocatalytic domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to convert alcohol groups to ketones or aldehydes.

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) to reduce ketones or aldehydes to alcohols.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.

    Addition: Michael addition reactions where nucleophiles add to α,β-unsaturated carbonyl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, such as protein kinases and aldose reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Properties

CAS No.

10475-72-6

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3

InChI Key

ZJMLELXRQUXRIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC

Origin of Product

United States

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